1-Boc-3-(Methylthio)pyrrolidine
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Overview
Description
1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .Molecular Structure Analysis
The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .Scientific Research Applications
Synthesis of Fluorinated Derivatives
Researchers have utilized the Boc-protected pyrrolidine derivatives in the synthesis of fluorinated compounds, such as the sigma-1 receptor modulator E1R derivative. The process involves ozonation and catalytic hydrogenation steps, showcasing the utility of Boc-protected pyrrolidines in the formation of complex fluorinated structures, which are significant in medicinal chemistry (Kuznecovs et al., 2020).
Enantioselective Deprotonation
The enantioselective deprotonation of N-Boc-pyrrolidine demonstrates the compound's role in asymmetric synthesis. This process is critical for creating chiral centers in organic molecules, which is a cornerstone in the development of drugs and active pharmaceutical ingredients. The study sheds light on the mechanisms and selectivity of lithiation reactions, a foundational step in organic synthesis (Bailey et al., 2002).
Construction of Pyrrolidinyl Spirooxindoles
A methodology for constructing pyrrolidinyl spirooxindoles via a 1,3-dipolar cycloaddition reaction has been developed, utilizing N-Boc-3-alkylidene-indolin-2(3H)ones. This approach highlights the use of Boc-protected pyrrolidines in generating compounds with potential antibacterial activity, underscoring their importance in discovering new antibiotics (Yu et al., 2014).
Iron-Catalyzed Cross-Coupling Reactions
The use of Boc-protected pyrrolidines in iron-catalyzed cross-coupling reactions for the synthesis of 3-substituted pyrrolidines showcases their versatility in creating complex organic molecules. This process is significant for the development of novel organic compounds with potential therapeutic applications (Østergaard et al., 2002).
Asymmetric Organocatalysis
Research on the asymmetric synthesis of dihydropyrrole derivatives from N-Boc-protected imines via organo- and gold catalysis illustrates the compound's role in catalytic processes. This innovative approach combines the utility of Boc-protected pyrrolidines in organocatalysis with gold-catalyzed reactions, opening avenues for the efficient synthesis of optically active heterocycles (Monge et al., 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVIHRYBTXYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(Methylthio)pyrrolidine |
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